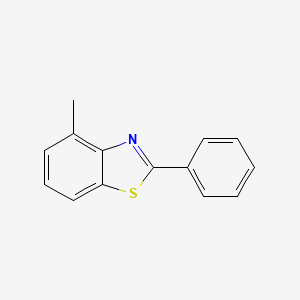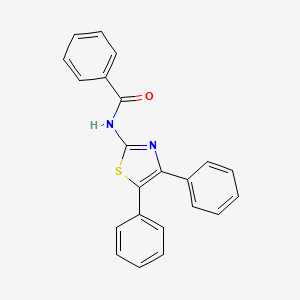
3-iodoisobenzofuran-1(3H)-one
Übersicht
Beschreibung
. It is characterized by the presence of an iodine atom attached to a phthalide structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing iodophthalide involves the iodination of phthalide. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Another method involves the Grignard reaction, where 5-iodophthalide is obtained through a sequential double Grignard reaction .
Industrial Production Methods
In industrial settings, the production of iodophthalide often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-iodoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in iodophthalide can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: this compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions to yield various reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodophthalide derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-iodoisobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of iodophthalide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which iodophthalide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to iodophthalide include:
Phthalide: The parent compound without the iodine atom.
Bromophthalide: A similar compound with a bromine atom instead of iodine.
Chlorophthalide: A compound with a chlorine atom in place of iodine.
Uniqueness
3-iodoisobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific research and industrial applications where iodine’s properties are advantageous .
Eigenschaften
CAS-Nummer |
61296-43-3 |
|---|---|
Molekularformel |
C8H5IO2 |
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
3-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5IO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H |
InChI-Schlüssel |
BXRVAIYLQLSKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)


![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)

![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)


